6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a benzyl group, a dimethoxyphenethyl group, and an amino group attached to the triazine ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group can be attached through a nucleophilic aromatic substitution reaction, using 3,4-dimethoxyphenethylamine and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
6-benzyl-1,2,4-triazin-3-amine: Lacks the dimethoxyphenethyl group.
3-(3,4-dimethoxyphenethyl)-1,2,4-triazin-5(4H)-one: Lacks the benzyl group.
6-benzyl-3-amino-1,2,4-triazin-5(4H)-one: Lacks the dimethoxyphenethyl group.
Uniqueness
The presence of both the benzyl and dimethoxyphenethyl groups in 6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one makes it unique compared to similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-benzyl-3-[2-(3,4-dimethoxyphenyl)ethylamino]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-17-9-8-15(13-18(17)27-2)10-11-21-20-22-19(25)16(23-24-20)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPULMICPYXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(C(=O)N2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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